Methyl 2-ethyl-3-methoxybenzoate

説明

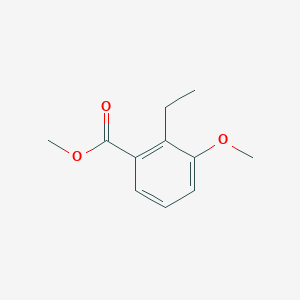

Methyl 2-ethyl-3-methoxybenzoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in essential oils and pheromones. This particular compound is characterized by its aromatic ring substituted with an ethyl group, a methoxy group, and a methyl ester group. It is used in various chemical and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-ethyl-3-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-ethyl-3-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction mixture is then purified through distillation to obtain the desired ester in high purity.

化学反応の分析

Types of Reactions: Methyl 2-ethyl-3-methoxybenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 2-ethyl-3-methoxybenzoic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products Formed:

Hydrolysis: 2-ethyl-3-methoxybenzoic acid and methanol.

Reduction: 2-ethyl-3-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Pharmaceutical Applications

Methyl 2-ethyl-3-methoxybenzoate serves as a precursor in the synthesis of various pharmacologically active compounds. For instance, it can be utilized in the preparation of salicylic acid, which has significant bacteriostatic and fungicidal properties. Salicylic acid is widely used in dermatological treatments due to its keratolytic effects, making it beneficial for treating acne and psoriasis .

Case Study: Synthesis of Salicylic Acid

- Method : this compound undergoes hydrolysis followed by decarboxylation to yield salicylic acid.

- Yield : The reaction typically achieves yields above 70%, demonstrating its efficiency as a synthetic route.

Agricultural Applications

In agriculture, this compound has been investigated for its potential as an insect repellent. Studies have shown that compounds similar to this compound exhibit repellency against pests such as bed bugs and other agricultural pests.

Case Study: Insect Repellency Testing

- Tested Compounds : Methyl benzoate and its analogs were tested for repellency against Cimex lectularius (bed bug).

- Results : this compound demonstrated significant repellency over extended periods, maintaining effectiveness up to 21 days in controlled settings .

Chemical Synthesis

This compound is also employed in various chemical synthesis processes. It can participate in cross-coupling reactions, making it a valuable building block in organic chemistry.

Data Table: Synthesis Reactions Involving this compound

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Cross-Coupling | Pd-catalyzed | Diphenylmethane derivative | 85 |

| Esterification | Acid catalyst, reflux | Various esters | 90 |

| Hydrolysis | Aqueous NaOH | Salicylic acid | >70 |

Material Science

Recent studies have explored the use of this compound in material science, particularly in the development of polymers and coatings. Its unique chemical structure allows it to enhance the properties of polymer matrices.

Case Study: Polymer Development

- Application : Used as a plasticizer in polyvinyl chloride (PVC) formulations.

- Outcome : Improved flexibility and thermal stability of the final product.

Safety Data

- Flash Point : 113 °C

- Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation)

作用機序

The mechanism of action of methyl 2-ethyl-3-methoxybenzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to its observed effects. The methoxy and ethyl groups on the aromatic ring can influence its binding affinity and specificity towards molecular targets. Detailed studies are required to elucidate the exact pathways involved.

類似化合物との比較

Methyl 2-ethyl-3-methoxybenzoate can be compared with other esters such as methyl benzoate and methyl 2-methoxybenzoate. While all these compounds share the ester functional group, the presence of different substituents on the aromatic ring imparts unique properties to each compound. For instance:

Methyl benzoate: Lacks the ethyl and methoxy groups, resulting in different chemical reactivity and applications.

Methyl 2-methoxybenzoate: Similar to this compound but without the ethyl group, leading to variations in its physical and chemical properties.

生物活性

Methyl 2-ethyl-3-methoxybenzoate, a member of the methoxybenzoate family, has garnered attention for its potential biological activities. This article synthesizes current research findings, including its synthesis, biological effects, and applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₁₄H₁₈O₃

- Molecular Weight : 238.29 g/mol

The compound features a methoxy group (-OCH₃) and an ethyl group (-C₂H₅) attached to a benzoate ring, contributing to its unique properties and biological activities.

Synthesis

The synthesis of this compound typically involves the esterification of 2-ethyl-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. Various methodologies have been explored to optimize yield and purity, including the use of dicyclohexylcarbodiimide (DCC) as a coupling agent.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In a study assessing various methyl benzoate analogs, it demonstrated significant repellency against Cimex lectularius (bed bugs), suggesting potential applications in pest control . The compound maintained repellency for up to 21 days in some formulations, indicating its effectiveness as a long-lasting repellent.

Neuroprotective Properties

Recent investigations into the neuroprotective effects of methoxy-substituted benzoates have highlighted their ability to inhibit acetylcholinesterase (AChE) activity. Although specific data on this compound is sparse, related compounds have shown promise as multi-target-directed ligands with neuroprotective properties . These findings suggest that this compound could be further explored for potential neuroprotective applications.

Case Studies

- Pest Management : A study conducted on the repellency of various benzoate compounds included methyl 2-methoxybenzoate (analogous to this compound). Results indicated that certain analogs maintained effective repellency over extended periods, supporting the notion that structural modifications can enhance biological activity .

- Neuroinflammation : In studies focusing on anti-inflammatory properties, compounds similar to this compound were found to exhibit significant inhibition of pro-inflammatory mediators in microglial cells, suggesting potential therapeutic applications in neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

特性

IUPAC Name |

methyl 2-ethyl-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-8-9(11(12)14-3)6-5-7-10(8)13-2/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVXOULKAVLWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=C1OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550748 | |

| Record name | Methyl 2-ethyl-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108593-43-7 | |

| Record name | Methyl 2-ethyl-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。